molecular formula C16H16O4 B11848281 3-Isobutyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate CAS No. 144538-04-5

3-Isobutyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate

Cat. No.: B11848281
CAS No.: 144538-04-5
M. Wt: 272.29 g/mol
InChI Key: SVQGABAJPMGSFZ-UHFFFAOYSA-N
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Description

3-Isobutyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate is a synthetic organic compound belonging to the class of naphthoquinone derivatives. These compounds are known for their diverse chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a naphthoquinone core with an acetate group and an isobutyl substituent, which contribute to its unique chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isobutyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate typically involves the following steps:

    Formation of the Naphthoquinone Core: The naphthoquinone core can be synthesized through the oxidation of naphthalene derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Introduction of the Isobutyl Group: The isobutyl group can be introduced via Friedel-Crafts alkylation, where naphthoquinone reacts with isobutyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Acetylation: The final step involves the acetylation of the hydroxyl group on the naphthoquinone core using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Oxidation: Large-scale oxidation of naphthalene derivatives using industrial oxidizing agents.

    Continuous Flow Alkylation: Continuous flow reactors are used for the Friedel-Crafts alkylation to ensure efficient and consistent introduction of the isobutyl group.

    Automated Acetylation: Automated systems are employed for the acetylation step to ensure precise control over reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

3-Isobutyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products

    Oxidation Products: More complex quinone derivatives with additional functional groups.

    Reduction Products: Hydroquinone derivatives with reduced quinone moiety.

    Substitution Products: Aromatic compounds with various substituents introduced at specific positions.

Scientific Research Applications

3-Isobutyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Isobutyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate involves its interaction with various molecular targets and pathways:

    Redox Activity: The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells.

    Enzyme Inhibition: It can inhibit specific enzymes involved in cellular processes, leading to potential therapeutic effects.

    DNA Interaction: The compound may interact with DNA, causing damage or interfering with replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    3-Dodecyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate: Similar structure with a dodecyl group instead of an isobutyl group.

    1,4-Naphthoquinone: The parent compound without the isobutyl and acetate groups.

    2-Acetoxy-1,4-naphthoquinone: Similar structure with an acetoxy group at a different position.

Uniqueness

3-Isobutyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate is unique due to its specific substituents, which confer distinct chemical properties and potential applications. The isobutyl group enhances its lipophilicity, while the acetate group provides additional reactivity, making it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

144538-04-5

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

[3-(2-methylpropyl)-1,4-dioxonaphthalen-2-yl] acetate

InChI

InChI=1S/C16H16O4/c1-9(2)8-13-14(18)11-6-4-5-7-12(11)15(19)16(13)20-10(3)17/h4-7,9H,8H2,1-3H3

InChI Key

SVQGABAJPMGSFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C(=O)C2=CC=CC=C2C1=O)OC(=O)C

Origin of Product

United States

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